molecular formula C5H6BBrO2S B133770 (4-Bromo-5-methylthiophen-2-yl)boronic acid CAS No. 154566-69-5

(4-Bromo-5-methylthiophen-2-yl)boronic acid

Cat. No. B133770
CAS RN: 154566-69-5
M. Wt: 220.88 g/mol
InChI Key: CVCCYVWSTHTZFM-UHFFFAOYSA-N
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Description

(4-Bromo-5-methylthiophen-2-yl)boronic acid is a chemical compound with the CAS Number: 154566-69-5 . Its molecular weight is 220.88 and its IUPAC name is 4-bromo-5-methyl-2-thienylboronic acid . It is a solid at room temperature .


Molecular Structure Analysis

The molecular formula of (4-Bromo-5-methylthiophen-2-yl)boronic acid is C5H6BBrO2S . The InChI code for this compound is 1S/C5H6BBrO2S/c1-3-4(7)2-5(10-3)6(8)9/h2,8-9H,1H3 .


Physical And Chemical Properties Analysis

(4-Bromo-5-methylthiophen-2-yl)boronic acid is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .

Scientific Research Applications

Fluorescent Probes

Boronic acid-functionalized thiophenes can act as fluorescent probes. Their emission properties change upon binding to specific analytes (such as sugars or diols). These probes are valuable tools for studying biological processes and detecting biomolecules.

Sigma-Aldrich: (4-Bromo-5-methylthiophen-2-yl)boronic acid CymitQuimica: Buy 4-Bromo-5-methylthiophene-2-boronic acid Chemsrc: 4-BROMO-5-METHYLTHIOPHENE-2-BORONIC ACID

Safety and Hazards

This compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302 . Precautionary statements include P280, P305, P338, P351 . It’s recommended to wear suitable gloves, protective clothing, and eye protection .

properties

IUPAC Name

(4-bromo-5-methylthiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BBrO2S/c1-3-4(7)2-5(10-3)6(8)9/h2,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCCYVWSTHTZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(S1)C)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BBrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10479526
Record name (4-Bromo-5-methylthiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-5-methylthiophen-2-yl)boronic acid

CAS RN

154566-69-5
Record name (4-Bromo-5-methylthiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-Butyl lithium in hexane is added to a stirred solution of compound 2 in dry ether (150 mL) at −78° C. under argon atmosphere. After stirring for 30 min, boric acid tri-butyl ester is quickly added to the reaction mixture. The mixture is extracted with 4% aq. NaOH (100 mL), the extract is collected and neutralized by with 10% HCl. The solid residue is washed, filtrated, and dried. Compound 3 is obtained as a yellowish solid. M.p. 229° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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